molecular formula C8H13ClO2 B1657209 8-Chloro-1,4-dioxaspiro[4.5]decane CAS No. 55724-03-3

8-Chloro-1,4-dioxaspiro[4.5]decane

Cat. No.: B1657209
CAS No.: 55724-03-3
M. Wt: 176.64 g/mol
InChI Key: BYHPLTNQVPWHQW-UHFFFAOYSA-N
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Description

Significance of Spiroketal Structures in Organic Synthesis and Natural Products

The spiroketal motif is a privileged structure found in a multitude of natural products, ranging from insect pheromones to complex polyether antibiotics and marine toxins. acs.orgmskcc.orgresearchgate.net This widespread occurrence has made spiroketals attractive targets for organic synthesis. benthamscience.com Their rigid scaffold allows for the precise spatial orientation of functional groups, which is often a key determinant of their biological function. mskcc.orgnih.gov Consequently, the development of synthetic methodologies to access these complex structures has been a major focus in organic chemistry. benthamscience.comnih.gov

The biological importance of spiroketals is vast and varied. For instance, the spiroketal core is essential for the activity of natural products like the Paravespula pheromone and the potent anticancer agent (−)-calyculin A. researchgate.net Furthermore, benzannulated spiroketals, a subclass with a fused aromatic ring, are found in various natural products with diverse biological activities, highlighting the versatility of this structural motif. nih.govrsc.org

Overview of Halogenated Spiroketals: Synthetic Challenges and Opportunities

The introduction of a halogen atom onto the spiroketal framework, as seen in 8-Chloro-1,4-dioxaspiro[4.5]decane, adds another layer of complexity and potential functionality. Halogenated organic compounds are of significant interest due to their altered physicochemical properties and their utility as versatile synthetic intermediates.

The synthesis of halogenated spiroketals presents unique challenges. Traditional methods for spiroketal synthesis often rely on acid-catalyzed cyclization of dihydroxyketones, which may not be compatible with certain halogenated precursors or may lead to undesired side reactions. wikipedia.orgresearchgate.net Therefore, the development of milder and more selective methods is crucial.

Recent advancements have focused on tandem reactions, such as the iodocyclization of specific alkynol derivatives, to construct halogenated spiroketals under mild conditions, avoiding the use of toxic metal catalysts. acs.orgnih.govacs.org These methods not only provide access to novel halogenated spiroketals but also offer opportunities for further functionalization through cross-coupling reactions, expanding their synthetic utility. acs.orgacs.org

Historical Context of Spiroketal Synthesis Methodologies

The synthesis of spiroketals has evolved significantly over the decades. Early approaches predominantly involved thermodynamically controlled acid-catalyzed spiroketalization. wikipedia.orgmskcc.org While effective in many cases, this method often yields the most stable stereoisomer, limiting access to less stable, but potentially more biologically active, isomers. mskcc.orgnih.gov

To overcome this limitation, kinetically controlled methods have been developed to allow for the stereoselective synthesis of specific spiroketal isomers. mskcc.orgnih.gov These approaches often involve the use of specialized reagents and reaction conditions to favor the formation of a particular stereoisomer. The development of such methods has been instrumental in the total synthesis of complex natural products containing the spiroketal moiety. benthamscience.comnih.gov More recent strategies have also explored the use of hypervalent iodine reagents and photochemical methods to achieve spiroketal synthesis. beilstein-journals.orgresearchgate.net

Properties

IUPAC Name

8-chloro-1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHPLTNQVPWHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1Cl)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340784
Record name 8-Chloro-1,4-dioxaspiro[4.5]decane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55724-03-3
Record name 8-Chloro-1,4-dioxaspiro[4.5]decane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-1,4-dioxaspiro[4.5]decane
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Reaction Mechanisms and Reactivity of 8 Chloro 1,4 Dioxaspiro 4.5 Decane

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The presence of a chlorine atom on the cyclohexane (B81311) ring renders the C-8 position electrophilic and susceptible to attack by nucleophiles. This allows for the displacement of the chloride ion and the formation of a variety of functionalized derivatives. sigmaaldrich.com These reactions are fundamental to the utility of 8-Chloro-1,4-dioxaspiro[4.5]decane as a synthetic building block.

Mechanism and Regioselectivity of Substitution

Nucleophilic substitution at the C-8 position of this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is characteristic of reactions involving secondary alkyl halides that are not significantly sterically hindered. youtube.com The reaction is concerted, meaning the bond formation with the incoming nucleophile and the bond cleavage of the carbon-chlorine bond occur in a single step.

The regioselectivity of the reaction is precise, with the nucleophile exclusively attacking the carbon atom to which the chlorine is attached (C-8). The stereochemical outcome of the SN2 reaction is an inversion of configuration at the reaction center. This is a result of the "backside attack" of the nucleophile, where it approaches the electrophilic carbon from the side opposite to the leaving group.

For the reaction to occur efficiently, the cyclohexane ring must adopt a conformation where the C-Cl bond is in an axial position. This orientation allows for optimal overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the C-Cl bond. An equatorial chlorine atom is significantly less reactive towards SN2 displacement due to steric hindrance from the cyclohexane ring itself.

Scope and Limitations with Various Nucleophiles

A wide array of nucleophiles can be employed to displace the chlorine atom in this compound, leading to a diverse range of products. The success of the reaction depends on the nucleophilicity of the attacking species and the reaction conditions. Strong, relatively unhindered nucleophiles are generally most effective.

The ketal functionality is stable under the basic or neutral conditions typically used for SN2 reactions, allowing for selective substitution at the C-8 position without affecting the protected ketone. However, very strong, sterically hindered bases may lead to competing elimination (E2) reactions, forming an alkene.

Below is a table illustrating the expected scope of the reaction with common nucleophiles.

Nucleophile (Source)ProductTypical Conditions
Azide (NaN₃)8-Azido-1,4-dioxaspiro[4.5]decaneDMF, heat
Cyanide (KCN)1,4-Dioxaspiro[4.5]decane-8-carbonitrilePolar aprotic solvent (e.g., DMSO)
Alkoxide (NaOCH₃)8-Methoxy-1,4-dioxaspiro[4.5]decaneMethanol (solvent)
Ammonia (NH₃)1,4-Dioxaspiro[4.5]decan-8-amineHigh pressure/temperature or in solution
Thiolate (NaSH)1,4-Dioxaspiro[4.5]decane-8-thiolPolar aprotic solvent

This table is illustrative of typical SN2 reactions on secondary alkyl chlorides. Specific yields and optimal conditions may vary.

Leaving Group Effects in Dioxaspiro[4.5]decane Systems

The rate of nucleophilic substitution reactions is significantly influenced by the nature of the leaving group. A good leaving group is a species that is stable as an anion after it has departed. In the context of 8-halo-1,4-dioxaspiro[4.5]decane systems, the reactivity follows the general trend observed for SN2 reactions.

The ability of a halide to act as a leaving group is inversely related to its basicity. Iodide is the weakest base among the halides and is therefore the best leaving group, leading to the fastest reaction rates. youtube.com Conversely, chloride is a stronger base than bromide or iodide, making it a less effective leaving group. The polarizability of the halogen also plays a role, with the highly polarizable iodine atom enhancing susceptibility to nucleophilic attack. sigmaaldrich.com

The following table summarizes the relative reactivity of different halogens as leaving groups in this system.

Leaving GroupCompoundRelative Rate of SubstitutionpKₐ of Conjugate Acid (HX)
Iodo8-Iodo-1,4-dioxaspiro[4.5]decaneFastest~ -10
Bromo8-Bromo-1,4-dioxaspiro[4.5]decaneIntermediate~ -9
ChloroThis compoundSlowest~ -7

Ring-Opening Reactions of the 1,4-Dioxaspiro[4.5]decane Core

The 1,4-dioxaspiro[4.5]decane moiety is an ethylene (B1197577) glycol ketal of a cyclohexanone (B45756) derivative. Ketals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. youtube.com This reactivity allows for the deprotection of the carbonyl group, which is a crucial step in many synthetic sequences.

Acid-Catalyzed Ring-Opening Mechanisms

The acid-catalyzed hydrolysis of the 1,4-dioxaspiro[4.5]decane core is a reversible reaction that regenerates the ketone and ethylene glycol. The mechanism involves the protonation of one of the ether oxygen atoms of the dioxolane ring by an acid catalyst. This protonation converts the hydroxyl group into a good leaving group (water or an alcohol).

The protonated oxygen is followed by the cleavage of the C-O bond, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water. A subsequent deprotonation step yields a hemiacetal, which is in equilibrium with the open-chain hydroxy ether. Further protonation of the second ether oxygen and subsequent elimination regenerates the ketone. To drive the reaction to completion, an excess of water is typically used.

Selective Cleavage of the Spirocyclic System

The cleavage of the spirocyclic system can be controlled by the choice of acid catalyst and reaction conditions. Strong aqueous acids will rapidly hydrolyze the ketal, while milder conditions can be used for more controlled or selective deprotection, especially in complex molecules with other acid-sensitive functional groups.

For instance, in the synthesis of 1,4-dioxaspiro[4.5]decan-8-one from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane (the bis-ketal of 1,4-cyclohexanedione), selective deketalization can be achieved. researchgate.net By carefully controlling the reaction conditions, one ketal can be hydrolyzed while the other remains intact.

The following table presents research findings on the selective cleavage of dioxaspiro[4.5]decane systems under various acidic conditions.

SubstrateAcid CatalystSolvent/ConditionsProductYieldReference
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecaneAcetic Acid (HAc)H₂O, 65°C1,4-Dioxaspiro[4.5]decan-8-one80% researchgate.net
General Acetal/KetalIodine (catalytic)Acetone (B3395972)Corresponding KetoneExcellent
General Acetal/Ketalp-Toluenesulfonic acid (catalytic)Acetone/H₂OCorresponding KetoneHigh

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 8-position of this compound provides a reactive site for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures from this spiroketal building block.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds. This compound, possessing a chloro substituent, can participate as an electrophilic partner in these transformations.

Suzuki-Miyaura Reaction:

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. wikipedia.orgfishersci.fr For this compound, this would involve its reaction with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. This reaction is widely used to form carbon-carbon bonds, for instance, to synthesize aryl or vinyl substituted spiroketals. wikipedia.orgfishersci.fr The general reactivity trend for the halide is I > Br > OTf >> Cl, which suggests that the coupling of this compound may require more robust catalytic systems, such as those employing electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, to facilitate the challenging oxidative addition of the C-Cl bond to the palladium(0) center. fishersci.frnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (this compound) to form a palladium(II) intermediate. wikipedia.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst. wikipedia.org

Table 1: Key Features of the Suzuki-Miyaura Reaction

Feature Description
Reactants Organohalide (e.g., this compound), Organoboron reagent (e.g., boronic acid)
Catalyst Palladium(0) complex
Base Required to facilitate transmetalation

| Bond Formed | Carbon-Carbon |

Sonogashira Reaction:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgnih.gov this compound can be coupled with various terminal alkynes under Sonogashira conditions to yield 8-alkynyl-1,4-dioxaspiro[4.5]decane derivatives. The reaction is valued for its mild conditions, often proceeding at room temperature with a mild base. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov

The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. wikipedia.org

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org While typically applied to aryl and vinyl halides, the reactivity of this compound in Heck-type reactions would lead to the formation of an 8-alkenyl-1,4-dioxaspiro[4.5]decane derivative. The reaction mechanism involves the oxidative addition of the halide to palladium(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. youtube.com The stereoselectivity of the Heck reaction is a key feature, often yielding the trans isomer with high selectivity. organic-chemistry.org A reductive variant of the Heck reaction has also been developed. nih.gov

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-based methods. These reactions are particularly effective for forming carbon-heteroatom bonds but can also be used for carbon-carbon bond formation. While specific examples involving this compound are not prevalent in the provided search results, the general principles of copper catalysis can be applied. For instance, copper catalysis is used for the cross-coupling of anilines with aryl bromides, and these methods can be extended to aryl chlorides under elevated temperatures. chemrxiv.orgchemrxiv.org This suggests that this compound could potentially undergo coupling with various nucleophiles, such as amines, alcohols, or thiols, in the presence of a suitable copper catalyst and ligand.

Table 2: Comparison of Palladium and Copper-Catalyzed Coupling

Feature Palladium-Catalyzed Copper-Catalyzed
Typical Substrates Organohalides, organoborons, alkynes, alkenes Aryl halides, amines, alcohols, thiols
Catalyst Cost Generally higher Generally lower
Reaction Conditions Often milder Can require higher temperatures

| Bond Formation | C-C, C-N, C-O | C-N, C-O, C-S, C-C |

Nickel catalysts offer a more cost-effective alternative to palladium for cross-coupling reactions and can exhibit unique reactivity. nih.gov Nickel complexes are known to be effective in coupling reactions involving less reactive electrophiles like aryl chlorides. Therefore, nickel-mediated Suzuki-Miyaura type reactions of this compound with organoboron reagents are feasible. nih.gov These reactions often employ similar phosphine or NHC ligands as their palladium counterparts to achieve high catalytic activity. nih.gov

The mechanism of cross-coupling reactions involving halogenated spiroketals like this compound follows the general principles established for other organohalides. uwindsor.ca The key and often rate-limiting step is the oxidative addition of the carbon-halogen bond to the low-valent metal center (e.g., Pd(0) or Ni(0)). nih.gov The strength of the C-Cl bond makes this step more challenging compared to C-Br or C-I bonds.

For palladium-catalyzed reactions, the general catalytic cycle is as follows:

Oxidative Addition: A low-valent palladium complex, typically Pd(0), inserts into the C-Cl bond of the spiroketal, forming a Pd(II) intermediate.

Transmetalation: The nucleophilic coupling partner (e.g., an organoboron in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the palladium center.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can re-enter the catalytic cycle. uwindsor.ca

The nature of the ligands, base, solvent, and temperature all play crucial roles in the efficiency and selectivity of these reactions. researchgate.net For a substrate like this compound, the choice of a suitable ligand that is both electron-rich to promote oxidative addition and sterically bulky to facilitate reductive elimination is critical for achieving good yields.

Oxidation and Reduction Chemistry of the Spiroketal Moiety

The parent compound, 1,4-dioxaspiro[4.5]decan-8-one, is a ketone and can be synthesized by the oxidation of the corresponding alcohol, 1,4-dioxaspiro[4.5]decan-8-ol, using standard oxidizing agents like Jones reagent. researchgate.netnih.gov Conversely, the spiroketal can be formed to protect a ketone. For instance, 1,4-dioxaspiro[4.5]decan-8-one is synthesized from 1,4-cyclohexanedione (B43130) by selective protection of one of the ketone groups. researchgate.netchemicalbook.com

While direct oxidation of the cyclic ether system of this compound is not commonly reported and would likely require harsh conditions leading to ring opening, the presence of the spiroketal is often intended to protect the ketone functionality while other parts of the molecule undergo chemical transformations.

Reduction of the Chloro Substituent and/or Ketone Precursors

The reactivity of this compound is significantly influenced by the chloro substituent. This group can be targeted in reduction reactions, although the more common reduction involves its ketone precursor, 1,4-dioxaspiro[4.5]decan-8-one. researchgate.net The chlorine atom, being an electron-withdrawing group, can undergo nucleophilic substitution, and by extension, reduction, which involves the formal substitution by a hydride ion.

The precursor, 1,4-dioxaspiro[4.5]decan-8-one, is a widely utilized bifunctional intermediate in the synthesis of various organic chemicals. researchgate.net Its carbonyl group is readily reduced to a secondary alcohol, yielding 1,4-dioxaspiro[4.5]decan-8-ol. prepchem.com This transformation is a standard procedure in organic synthesis, typically achieved using common reducing agents. The resulting hydroxyl group in 1,4-dioxaspiro[4.5]decan-8-ol provides a functional handle for subsequent reactions such as esterification or oxidation.

Precursor/SubstrateReaction TypeProductReagents/ConditionsSignificance
1,4-Dioxaspiro[4.5]decan-8-oneKetone Reduction1,4-Dioxaspiro[4.5]decan-8-olTypically NaBH₄ or LiAlH₄Synthesis of the corresponding alcohol for further functionalization. prepchem.com
This compoundChloro Substituent Reduction1,4-Dioxaspiro[4.5]decaneStrong hydride donors (e.g., LiAlH₄) or catalytic hydrogenationRemoval of the halogen to yield the parent spiroketal.
This compoundNucleophilic Substitution8-Substituted-1,4-dioxaspiro[4.5]decanesVarious NucleophilesThe chlorine atom can be replaced, creating diverse derivatives.

Radical Reactions and Mechanistic Investigations

Radical species are highly reactive chemical intermediates characterized by the presence of an unpaired electron. nih.gov Their chemistry is distinct from that of two-electron species like cations and anions. nih.gov Radical species can be categorized based on their electronic state into neutral radicals, radical cations, and radical anions, each exhibiting unique reactivity. nih.gov The study of radical reactions involving spiroketal frameworks, such as this compound, provides insight into complex mechanistic pathways, including halogenation and intramolecular rearrangements.

The introduction of a halogen onto the 1,4-dioxaspiro[4.5]decane skeleton can be achieved via a free radical halogenation mechanism. This process typically involves three key stages: initiation, propagation, and termination. The reaction is usually initiated by UV light (hv), which causes the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) into two halogen radicals. youtube.com

During the propagation stage, a halogen radical abstracts a hydrogen atom from the alkane framework of the spiroketal, generating an alkyl radical and a molecule of hydrogen halide. This spiroketal radical then reacts with another halogen molecule to form the halogenated product, such as this compound, and a new halogen radical, which continues the chain reaction.

The regioselectivity of the reaction is dependent on the halogen used. youtube.com Bromination is highly selective and favors the formation of the most stable carbon radical (tertiary > secondary > primary). youtube.com In contrast, chlorination is less selective, reacting faster and leading to a mixture of products where substitution has occurred at various positions. youtube.comyoutube.com For the 1,4-dioxaspiro[4.5]decane system, which contains multiple secondary hydrogens, chlorination would likely produce a mixture of monochlorinated isomers, including this compound. youtube.com

FeatureRadical Chlorination (Cl₂/hν)Radical Bromination (Br₂/hν)
Reactivity High, relatively unselective. youtube.comLower, more selective. youtube.com
Selectivity Less sensitive to radical stability; produces product mixtures. youtube.comHighly sensitive to radical stability; favors tertiary/secondary positions. youtube.com
Transition State "Early" transition state (reactant-like)."Late" transition state (product-like), radical character is more developed. youtube.com
Application Useful when multiple isomers are acceptable or for highly symmetric substrates.Useful for selectively halogenating the most substituted available position.

Radical cations are reactive intermediates that can be generated through single-electron transfer (SET) from a neutral molecule. A powerful method for their generation is visible-light photoredox catalysis. capes.gov.br In this process, a photocatalyst absorbs light and, in its excited state, can act as a potent oxidant, accepting an electron from a substrate like a spiroketal. This generates the corresponding radical cation. rsc.org

For a spiroketal such as 1,4-dioxaspiro[4.5]decane, the initial site of electron loss would likely be one of the lone pairs on the oxygen atoms of the dioxolane ring, due to their lower ionization potential compared to C-C or C-H bonds. The resulting spiroketal radical cation would be highly reactive and could undergo various subsequent reactions, including fragmentation, rearrangement, or reaction with a nucleophile. rsc.org Studies on analogous systems, such as 1-phenylcycloalkenes, have shown that electron-transfer sensitization in the presence of a nucleophilic solvent leads to addition products, highlighting the synthetic potential of such photochemically-generated radical cations. rsc.org

The 1,2-migration of a halogen atom is a known, albeit specialized, reaction pathway for certain radical intermediates. Research on other systems, such as haloallenyl ketones, has demonstrated that 1,2-shifts of iodine, bromine, and chlorine are feasible, often proceeding through a bridged, three-membered "halirenium" like transition state. nih.govorganic-chemistry.org The migratory aptitude generally follows the order I > Br > Cl. nih.gov

In the context of a radical species derived from this compound, a similar mechanistic pathway can be postulated. If a radical were to be generated at a carbon atom adjacent to the chlorine-bearing carbon (C8), a 1,2-chlorine shift could potentially occur. This rearrangement would proceed through a chlorine-bridged transition state to yield an isomeric radical. nih.gov Density Functional Theory (DFT) calculations on other systems support the involvement of such a bridged transition state for chlorine and bromine migrations. nih.gov This type of radical rearrangement represents a sophisticated pathway that can lead to skeletal reorganization in complex molecules.

Structural and Stereochemical Aspects of 8 Chloro 1,4 Dioxaspiro 4.5 Decane

Conformational Analysis of 1,4-Dioxaspiro[4.5]decane Systems

Influence of the Anomeric Effect on Spiroketal Conformation

A key factor governing the conformation of spiroketals is the anomeric effect. This stereoelectronic effect describes the tendency of an electronegative substituent on a carbon adjacent to a heteroatom within a ring to adopt an axial orientation, contrary to what would be expected based on steric hindrance alone. nih.gov In spiroketals, this effect arises from the stabilizing interaction between a lone pair of electrons on one of the spiroketal oxygen atoms and the antibonding (σ*) orbital of the adjacent C-O bond. illinois.edu

Steric and Electronic Effects of the 8-Chloro Substituent

The presence of a chlorine atom at the 8-position of the cyclohexane (B81311) ring introduces significant steric and electronic considerations. In substituted cyclohexanes, bulky substituents generally prefer to occupy the equatorial position to minimize destabilizing 1,3-diaxial interactions. libretexts.orgpressbooks.pub These interactions are a form of steric strain between an axial substituent and the axial hydrogen atoms on the same side of the ring.

The preference for an equatorial versus an axial position is quantified by the "A-value," which represents the free energy difference between the two conformations. masterorganicchemistry.com For a chlorine substituent, the A-value is relatively small compared to bulkier groups, indicating a less pronounced preference for the equatorial position. This is partly due to the longer carbon-chlorine bond length, which reduces the steric clash with axial hydrogens.

The chloro substituent also exerts electronic effects. Being an electronegative atom, it can influence the electron distribution within the cyclohexane ring, which can, in turn, affect the conformational equilibrium. However, in the case of a chloro group, steric effects are generally considered to be the dominant factor in determining its preferred orientation on a cyclohexane ring.

For 8-chloro-1,4-dioxaspiro[4.5]decane, the final conformational preference will be a balance between the anomeric effect of the spiroketal system and the steric and electronic effects of the 8-chloro substituent. The chair conformation of the cyclohexane ring will place the chloro group in either an axial or an equatorial position, and the relative stability of these two conformers will be determined by the sum of all contributing interactions.

Ring Inversion and Dynamic Processes

Like other cyclohexane derivatives, the six-membered ring of this compound is not static but undergoes a dynamic process called ring inversion or "chair flip". libretexts.orglibretexts.org During this process, the chair conformation inverts, causing all axial substituents to become equatorial and all equatorial substituents to become axial. libretexts.orglibretexts.org

This interconversion proceeds through higher-energy transition states and intermediates, such as the half-chair and twist-boat conformations. The energy barrier for this process is typically low enough for the inversion to be rapid at room temperature. libretexts.org Consequently, the observed structure is an average of the contributing conformers.

The presence of the spiro-fused dioxolane ring and the 8-chloro substituent will influence the energy barrier and the equilibrium position of the ring inversion. The relative energies of the two chair conformers (with axial and equatorial chlorine, respectively) will determine their populations at equilibrium. Dynamic NMR spectroscopy is a powerful technique for studying such processes, allowing for the determination of the energy barriers and the relative populations of the different conformers.

Stereochemical Assignment and Elucidation

The unambiguous determination of the stereochemistry of this compound is crucial for understanding its properties and reactivity. A combination of spectroscopic techniques and X-ray crystallography is typically employed for this purpose.

Spectroscopic Techniques for Stereochemical Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR would provide valuable information.

¹H NMR Spectroscopy : The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation. Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The magnitude of the coupling constants between adjacent protons can also distinguish between diaxial, axial-equatorial, and diequatorial relationships.

¹³C NMR Spectroscopy : The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the conformation and the orientation of substituents.

Nuclear Overhauser Effect (NOE) Spectroscopy : Techniques such as NOESY and ROESY are particularly powerful for determining through-space proximity between protons. mdpi.com For example, an NOE between an axial substituent and other axial protons on the same face of the ring can provide definitive proof of its axial orientation. nih.govresearchgate.net

Infrared (IR) spectroscopy can also offer clues about the conformational isomers. The vibrational frequency of the C-Cl bond has been shown to differ for axial and equatorial conformers in chlorocyclohexane (B146310), although this difference can be small.

Below is a hypothetical table of expected ¹H NMR chemical shift ranges for the protons on the cyclohexane ring of this compound in its two chair conformations.

Proton PositionExpected Chemical Shift Range (ppm) - Axial ChlorineExpected Chemical Shift Range (ppm) - Equatorial Chlorine
H-8 (methine)~ 4.0 - 4.5~ 3.5 - 4.0
Axial protons~ 1.2 - 1.8~ 1.2 - 1.8
Equatorial protons~ 1.8 - 2.5~ 1.8 - 2.5

Note: These are estimated ranges and can be influenced by the solvent and other factors.

X-ray Crystallography of Related Halogenated Spiroketals

While a crystal structure for this compound may not be readily available in the public domain, analysis of the crystal structures of related halogenated spiroketals can provide valuable insights. researchgate.netmdpi.com Such studies would reveal the preferred conformation of the spiroketal system and the orientation of the halogen substituent in the crystalline state. This information can then be used to corroborate the findings from spectroscopic and computational studies.

The following table summarizes key structural parameters that would be obtained from an X-ray crystallographic analysis of a related halogenated spiroketal.

Structural ParameterTypical Value/Observation
Cyclohexane Ring ConformationChair
Halogen Substituent PositionAxial or Equatorial
C-Cl Bond Length~ 1.78 - 1.82 Å
Spiro-center GeometryTetrahedral
Dioxolane Ring ConformationEnvelope or Twist

Stability and Isomerization of Halogenated Spiroketals

The stability of halogenated spiroketals like this compound is influenced by a variety of factors, including the inherent strain of the ring systems and the stereoelectronic effects exerted by the substituents. The presence of a chlorine atom on the cyclohexane ring introduces specific electronic and steric interactions that can affect the equilibrium between different isomeric forms.

Thermodynamic vs. Kinetic Control in Spiroketal Formation

The formation of spiroketals can be governed by either thermodynamic or kinetic control, leading to different product distributions based on the reaction conditions.

Under thermodynamic control , the reaction is reversible, allowing for an equilibrium to be established. The major product will be the most stable isomer. Factors that contribute to the thermodynamic stability of spiroketals include the anomeric effect, where an axial lone pair on an oxygen atom can donate into an anti-bonding orbital of an adjacent C-O bond, and the minimization of steric interactions. Generally, higher reaction temperatures and longer reaction times favor the formation of the thermodynamic product.

Conversely, under kinetic control , the reaction is irreversible or proceeds at a rate where equilibrium is not reached. The major product is the one that is formed the fastest, meaning it has the lowest activation energy barrier for its formation. Lower reaction temperatures and shorter reaction times typically favor the kinetic product.

The interplay between these two regimes is crucial in the synthesis of specific stereoisomers of halogenated spiroketals. For this compound, the orientation of the chlorine atom (axial vs. equatorial) on the cyclohexane ring will significantly impact the stability of the resulting diastereomers. The thermodynamically favored isomer would be the one that minimizes steric strain and maximizes stabilizing electronic interactions.

Table 1: Factors Influencing Product Distribution in Spiroketal Formation

Control TypeReaction ConditionsMajor Product Characteristic
Thermodynamic Higher Temperature, Longer Reaction Time, Reversible ConditionsMost Stable Isomer
Kinetic Lower Temperature, Shorter Reaction Time, Irreversible ConditionsFastest Formed Isomer

Acid-Mediated Epimerization and Rearrangements

Spiroketals, including halogenated derivatives, are known to undergo epimerization and rearrangements in the presence of acid. nih.gov This reactivity stems from the protonation of one of the spiroketal oxygen atoms, which can lead to the opening of one of the rings to form a transient oxocarbenium ion intermediate.

Epimerization: This process involves the inversion of a stereocenter. In the context of this compound, acid catalysis can facilitate the interconversion between diastereomers. For instance, an isomer with an axial chlorine atom might epimerize to the more stable equatorial conformer. This occurs through the reversible formation of the oxocarbenium ion, which can then be attacked by the tethered hydroxyl group from either face, leading to a mixture of diastereomers that will eventually equilibrate to the most thermodynamically stable form.

Rearrangements: Under more forcing acidic conditions, more complex structural rearrangements can occur. nih.gov These rearrangements are also believed to proceed through carbocationic intermediates. The specific pathway of a rearrangement would depend on the structure of the spiroketal and the reaction conditions. While specific rearrangement pathways for this compound are not detailed in the available literature, analogous systems demonstrate that ring-expansion, ring-contraction, or other skeletal changes are possible. The presence of Lewis or Brønsted acids can facilitate the ring opening of spiroketals, which can then undergo further reactions. nih.gov

Table 2: Potential Acid-Mediated Transformations of Halogenated Spiroketals

TransformationDescriptionIntermediate
Epimerization Inversion of a stereocenter, leading to a different diastereomer.Oxocarbenium ion
Rearrangement Change in the carbon skeleton of the molecule.Carbocationic species

Computational and Theoretical Investigations of 8 Chloro 1,4 Dioxaspiro 4.5 Decane

Quantum Chemical Studies

Quantum chemical studies are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and energy of a molecule, which in turn dictates its geometry, properties, and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) and its corresponding electronic energy. For halogenated compounds like 8-Chloro-1,4-dioxaspiro[4.5]decane, DFT calculations are essential for understanding how the chloro-substituent influences the conformation of the spiroketal system. mdpi.comnih.gov

Calculations are typically performed using a specific functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, cc-pVTZ) that defines the mathematical functions used to describe the electron orbitals. The output of a geometry optimization provides key parameters such as bond lengths, bond angles, and dihedral angles. These parameters reveal the steric and electronic effects of the chlorine atom on the cyclohexane (B81311) and dioxolane rings. For instance, the C-Cl bond length and the bond angles around the C8 carbon provide direct insight into the local geometry. The calculations can also distinguish between different stereoisomers, such as those arising from the axial or equatorial position of the chlorine atom on the cyclohexane ring, and determine their relative energies to predict the most stable conformer.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Axial vs. Equatorial Conformer) from a Hypothetical DFT Calculation Note: This data is illustrative and represents typical outputs from DFT calculations for similar organic molecules. Actual values would be derived from specific DFT calculations.

ParameterAxial ConformerEquatorial Conformer
Relative Energy (kcal/mol) 0.50.0
C8-Cl Bond Length (Å) 1.801.79
C5-O1-C6 Angle (°) ** 108.5108.6
C7-C8-C9 Angle (°) 110.2111.5
Cl-C8-C7-C6 Dihedral (°) **-65.0-175.0

The data in the table illustrates that the equatorial conformer is typically more stable for a monosubstituted cyclohexane ring, which would be reflected in a lower relative energy.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are crucial for understanding a molecule's electronic properties and its behavior in chemical reactions. youtube.comyoutube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the chlorine atom, being electronegative, is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted parent compound. Computational analysis would reveal the precise localization of these orbitals. The HOMO might be localized on the oxygen atoms of the dioxolane ring, while the LUMO could have significant contributions from the σ* orbital of the C-Cl bond. This distribution is critical for predicting how the molecule will interact with other reagents. rsc.orgnih.gov

Table 2: Hypothetical Frontier Orbital Energies for this compound Note: This data is for illustrative purposes.

PropertyValue (eV)Implication
HOMO Energy -9.5Nucleophilicity (electron-donating capability)
LUMO Energy 1.2Electrophilicity (electron-accepting capability)
HOMO-LUMO Gap 10.7Chemical reactivity and kinetic stability

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions. mdpi.com It allows for the characterization of transient species like transition states, which are often impossible to observe experimentally but are key to understanding reaction rates and selectivity. mit.edu

Spiroketals are typically formed through an intramolecular cyclization of a hydroxyketone or a related precursor. mskcc.org The key step in this process is the formation of the spirocyclic core, which proceeds through a high-energy transition state. ucsb.edu Computational methods, such as synchronous transit-guided quasi-Newton (QST2) or nudged elastic band (NEB) calculations, can locate the geometry of this transition state on the potential energy surface. libretexts.org

Modeling the transition state for the formation of this compound would involve identifying the structure where the hydroxyl group's oxygen atom is in the process of forming a bond with the carbonyl carbon, leading to the spiroketal. The energy of this transition state, relative to the starting material, determines the activation energy and thus the rate of the reaction. nih.gov The geometry of the transition state also provides crucial clues about the stereochemical outcome of the reaction. youtube.com

Beyond identifying a single transition state, computational studies can map entire reaction pathways, including intermediates and competing transition states. This is particularly important for spiroketalization, where stereoselectivity is a critical issue. nih.gov The formation of this compound can lead to different stereoisomers depending on the orientation of the attacking nucleophile and the conformation of the ring system.

By calculating the activation energies for all possible pathways, computational models can predict which product is favored under kinetic control (the one formed via the lowest-energy transition state) and which is favored under thermodynamic control (the most stable product). nih.gov For instance, the presence of the bulky chlorine atom at C8 could sterically hinder certain approaches of the cyclizing hydroxyl group, thereby favoring the formation of a specific diastereomer. These predictions are invaluable for designing synthetic routes that yield the desired stereoisomer with high selectivity.

Theoretical Studies on Structure-Reactivity Relationships

Theoretical studies aim to build a comprehensive understanding of how a molecule's structure dictates its chemical reactivity. By combining results from DFT, FMO analysis, and reaction pathway modeling, a detailed picture of the structure-reactivity relationship for this compound can be constructed.

The primary structural feature influencing its reactivity is the presence of the chloro-substituent on the cyclohexane ring. This substituent exerts both electronic and steric effects.

Electronic Effects: The chlorine atom is an electron-withdrawing group, which decreases the electron density in the cyclohexane ring. This inductive effect can influence the acidity of neighboring protons and the nucleophilicity of the spiroketal oxygens. As revealed by FMO analysis, this withdrawal stabilizes the HOMO, making the molecule less nucleophilic than its unsubstituted counterpart.

Steric Effects: The size of the chlorine atom can influence the conformational preference of the cyclohexane ring (axial vs. equatorial) and can sterically hinder the approach of reagents to nearby sites. This is particularly relevant in reactions involving the spiroketal center or adjacent positions on the ring.

By systematically studying derivatives with different substituents at the C8 position and correlating the computed properties (e.g., activation energies, orbital energies) with experimental observations, quantitative structure-activity relationships (QSAR) can be developed. Such studies, often employing principles like the Hammett equation, allow for the prediction of reactivity for new, related compounds without the need for extensive experimental work. nih.gov

Lack of Publicly Available Research Data for

A comprehensive search of publicly accessible scientific literature and chemical databases has revealed a significant gap in the specific computational and theoretical investigation of the chemical compound this compound. Despite the compound's availability as a chemical intermediate, dedicated studies focusing on its computational NMR chemical shift prediction and the analysis of its halogen bonding interactions appear to be absent from the current body of published research.

While general information regarding the physical and chemical properties of this compound is available, in-depth computational analyses as specified in the requested outline are not found. The existing literature broadly covers computational methodologies for NMR chemical shift predictions and the principles of halogen bonding in various molecular systems. However, the application of these specific computational methods to this compound has not been documented in the searched resources.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the "" with the subsections "Computational NMR Chemical Shift Prediction and Structural Verification" and "Analysis of Halogen Bonding Interactions in Spiroketals" as the foundational research data is not available. The generation of such an article would require speculative data and would not adhere to the standards of scientific accuracy.

Further research and publication in the field of computational chemistry would be necessary to address the specific theoretical aspects of this compound's structure and interactions.

Advanced Synthetic Applications and Strategies Involving 8 Chloro 1,4 Dioxaspiro 4.5 Decane

Role as a Versatile Synthetic Intermediate and Building Block

8-Chloro-1,4-dioxaspiro[4.5]decane serves as a multifaceted intermediate in the field of organic synthesis. Its utility stems from the presence of both a protected ketone and a reactive alkyl chloride within the same molecule, allowing for sequential and site-selective transformations. The electron-withdrawing nature of the chlorine atom influences the reactivity at the spiro center, impacting both steric and electronic factors.

The chlorine atom at the 8-position of the spirocyclic framework is a key handle for a variety of chemical modifications. This allows for the introduction of diverse functional groups through nucleophilic substitution reactions. For instance, it can be displaced by amines, alcohols, and other nucleophiles to generate a wide array of derivatives.

This reactivity is exemplified by the synthesis of compounds like 8-aminomethyl-1,4-dioxaspiro[4.5]decane, which serves as an intermediate in the synthesis of inhibitors for enzymes such as ALDH1A1. The spiroketal moiety, which is a protected form of a ketone, can be deprotected under acidic conditions to reveal the carbonyl group for further reactions. This dual reactivity makes this compound a valuable precursor for creating libraries of compounds with potential biological activities.

Derivatives of 1,4-dioxaspiro[4.5]decane have been explored for various applications. For example, 1,4-dioxaspiro[4.5]decan-8-one is a building block in the synthesis of potent analgesic compounds and tritium-labeled probes for studying the dopamine (B1211576) reuptake complex. chemicalbook.com Furthermore, novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been synthesized and investigated as inhibitors of the mitochondrial permeability transition pore, a potential target for treating ischemia/reperfusion injury. nih.govnih.gov

The rigid spirocyclic core of this compound provides a defined three-dimensional framework, making it an excellent scaffold for the construction of more intricate molecules. This is particularly valuable in medicinal chemistry and materials science, where the spatial arrangement of functional groups is critical for activity.

The spiroketal unit itself is a common motif in many natural products and biologically active compounds. By using this compound as a starting material, chemists can efficiently incorporate this structural feature into larger, more complex molecular designs. For instance, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as radioligands for the σ1 receptor, which is a potential target for tumor imaging agents. nih.gov The synthesis of these complex molecules often relies on the strategic manipulation of the functional groups present on the spiroketal scaffold.

Development of Novel Synthetic Routes Utilizing the Chlorinated Spiroketal

The unique reactivity of this compound has spurred the development of new synthetic strategies, enabling the efficient construction of complex molecular targets.

Fragment-based drug discovery (FBDD) is a powerful approach that involves screening small, low-complexity molecules ("fragments") for binding to a biological target. mdpi.com These fragments can then be grown, linked, or merged to create more potent and selective lead compounds. mdpi.commdpi.com this compound, with its well-defined spirocyclic core and reactive handle, is an ideal candidate for use as a fragment in FBDD campaigns.

The spiroketal moiety can serve as a central scaffold, with the chlorine atom providing a convenient point for elaboration and connection to other fragments. This strategy allows for the systematic exploration of the chemical space around the spiroketal core, facilitating the optimization of ligand-target interactions. The principles of FBDD, such as considering ligand efficiency and utilizing biophysical screening methods, can guide the design of novel inhibitors based on this chlorinated spiroketal. mdpi.com

The spiroketal motif is a recurring structural element in a wide range of natural products with interesting biological activities. The total synthesis of these complex molecules often presents significant challenges. proquest.com While specific total syntheses directly employing this compound are not extensively detailed in the provided search results, the general importance of spiroketal-containing building blocks in such endeavors is well-established.

Synthetic strategies towards complex molecules often involve the late-stage introduction of key structural features. proquest.com A building block like this compound could, in principle, be incorporated into a convergent synthetic route, where different fragments of the target molecule are synthesized separately and then joined together. The protected ketone and the reactive chloride offer orthogonal handles for such coupling reactions.

Spiroketals as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

While this compound itself is achiral, the broader class of spiroketals plays a significant role in asymmetric catalysis, a field dedicated to the stereoselective synthesis of chiral molecules. Chiral spiroketal-containing ligands have proven to be highly effective in a variety of transition-metal-catalyzed reactions. umich.edunih.gov

These ligands often exhibit high rigidity, C2 symmetry, and are easily modifiable, making them "privileged" scaffolds for inducing enantioselectivity. researchgate.net For example, chiral spiroketal bisphosphine ligands have been successfully used in rhodium-catalyzed asymmetric hydrogenations of olefins, achieving high enantioselectivities. nih.gov Similarly, C2-symmetric spiroketal-based ligands have been employed in iridium-catalyzed hydroarylation, palladium-catalyzed allylic alkylation, and Heck reactions. umich.edu

The general principle of using a chiral auxiliary involves temporarily attaching it to a non-chiral substrate to direct a stereoselective reaction. youtube.com After the desired transformation, the auxiliary is removed and can often be recycled. youtube.com Although this compound is not a chiral auxiliary, the development of chiral versions of this and related spiroketals could open up new avenues in asymmetric synthesis. The inherent conformational rigidity of the spiroketal framework is a desirable feature for a chiral ligand or auxiliary, as it can lead to a more predictable and well-defined transition state in a catalytic cycle, thus enhancing stereocontrol. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 8-chloro-1,4-dioxaspiro[4.5]decane, and how do reaction conditions influence yield?

The synthesis of this compound typically involves two key steps:

  • Spiroacetal Formation : Cyclohexanone reacts with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form the spirocyclic acetal intermediate.
  • Chlorination : The intermediate is treated with a chlorinating agent (e.g., sulfuryl chloride or PCl₃) to introduce the chlorine substituent.

Q. Critical Parameters :

  • Solvent System : A 1:1 acetone-water mixture at 0.5 M concentration improves solubility and reaction homogeneity .
  • Temperature : Controlled heating (60–80°C) during chlorination minimizes side reactions like overhalogenation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential for isolating the product with >95% purity.

Q. Yield Optimization :

  • Lower temperatures (0–5°C) during chlorination reduce decomposition, while excess chlorinating agent (1.2–1.5 equivalents) ensures complete substitution .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • ¹H/¹³C NMR :
    • The spirocyclic structure produces distinct splitting patterns. The chlorine atom induces deshielding in adjacent carbons (e.g., C-8 shifts to ~75 ppm in ¹³C NMR) .
    • Coupling constants (J values) between axial and equatorial protons confirm the bicyclic geometry.
  • IR Spectroscopy :
    • Absorbance at 740–760 cm⁻¹ confirms C-Cl stretching .
    • Acetal C-O-C vibrations appear at 1100–1250 cm⁻¹ .
  • Mass Spectrometry (EI-MS) :
    • Molecular ion peak [M]⁺ at m/z 192 (C₈H₁₃ClO₂) with characteristic fragmentation patterns (e.g., loss of Cl· or ethylene glycol) .

Q. How does the chlorine substituent affect the compound’s reactivity compared to bromo or iodo analogs?

The electronegativity and leaving-group ability of chlorine influence its reactivity:

  • Nucleophilic Substitution :
    • Cl is less reactive than Br or I in SN2 reactions, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
    • For example, substitution with amines proceeds at 50% slower rates compared to bromo analogs .
  • Oxidation/Reduction :
    • Cl stabilizes adjacent carbons against oxidation, unlike Br, which facilitates ketone formation under mild conditions .

Q. Comparative Data :

SubstituentRelative Reactivity (SN2)Oxidation Stability
Cl1.0 (reference)High
Br3.2Moderate
I5.8Low

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of C-Cl bond activation in catalytic applications?

Studies on analogous spiro compounds (e.g., 6-bromo derivatives) reveal:

  • Radical Stabilization : The spirocyclic structure delocalizes radical intermediates, favoring C-Cl cleavage at the bridgehead position .
  • Steric Effects : Bulky substituents at C-8 hinder nucleophilic attack, directing reactivity to the less hindered C-6 position .
  • Computational Evidence : DFT calculations show C-Cl bond dissociation energies (BDE) are ~10 kcal/mol lower at bridgehead positions due to ring strain .

Q. Experimental Validation :

  • ESR spectroscopy detects persistent radical intermediates during photolytic C-Cl activation .

Q. How can contradictions in biological activity data be resolved for this compound?

Discrepancies in antimicrobial or anticancer activity across studies may arise from:

  • Solubility Variability : The compound’s low water solubility (<0.1 mg/mL) leads to inconsistent bioavailability. Use of co-solvents (e.g., DMSO at <1% v/v) or liposomal encapsulation improves reproducibility .
  • Assay Conditions :
    • pH-dependent stability: Degradation occurs above pH 7.4, necessitating buffered media (pH 6.5–7.0) for cell-based assays .
    • Metabolic interference: Cytochrome P450 enzymes in hepatic microsomes metabolize the compound, requiring inhibitor cocktails (e.g., 1-aminobenzotriazole) in vitro .

Q. Resolution Strategy :

  • Dose-Response Profiling : Use a wide concentration range (0.1–100 µM) to account for threshold effects.
  • Orthogonal Assays : Combine MIC (microbial inhibition) and live-cell imaging to confirm activity .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking :
    • AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450). The chlorine atom forms halogen bonds with Arg/Lys residues, enhancing affinity .
  • MD Simulations :
    • GROMACS simulations (100 ns) reveal the spiro ring’s rigidity stabilizes protein-ligand complexes compared to acyclic analogs .
  • QSAR Models :
    • Hammett σ constants for Cl correlate with IC₅₀ values in kinase inhibition assays (R² = 0.89) .

Q. How should researchers handle discrepancies in crystallographic data for this compound?

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak diffraction patterns caused by disorder in the spiro ring .
  • Refinement Strategies :
    • SHELXL: Apply restraints for Cl occupancy and anisotropic displacement parameters .
    • TWINABS: Address twinning in crystals grown from ethanol/water mixtures .

Q. Validation Tools :

  • PLATON/CHECKCIF flags geometry outliers (e.g., bond length deviations >0.02 Å) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, extrapolate from bromo analogs ( ):

  • PPE : Nitrile gloves, lab coat, and safety goggles (EN 166/EU standard) .
  • Ventilation : Use fume hoods for synthesis and purification steps to limit inhalation exposure .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste .

Q. Table 1: Comparative Reactivity of Halogenated Spiro Compounds

PropertyCl DerivativeBr DerivativeI Derivative
SN2 Rate (k, rel. to Cl)1.03.25.8
C-X BDE (kcal/mol)786555
Log P (octanol/water)2.12.53.0

Q. Table 2: Optimized Reaction Conditions for Chlorination

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes substitution
Chlorinating Agent1.2–1.5 eq SOCl₂Prevents overhalogenation
SolventDry DCMMinimizes hydrolysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.